molecular formula C10H5F3N2O3 B2867357 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone CAS No. 190140-20-6

8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone

Cat. No.: B2867357
CAS No.: 190140-20-6
M. Wt: 258.156
InChI Key: VWPBOSDUAAGUNK-UHFFFAOYSA-N
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Description

8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone is a nitro-substituted quinolinone derivative characterized by a trifluoromethyl group at position 6 and a nitro group at position 6. Its molecular formula is C₁₀H₅F₃N₂O₃, with a molar mass of 258.15 g/mol. Its synthesis involves nitration of 6-trifluoromethylquinolin-2(1H)-one using concentrated sulfuric acid, followed by purification under controlled conditions .

Properties

IUPAC Name

8-nitro-6-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)5-3-6-8(16)1-2-14-9(6)7(4-5)15(17)18/h1-4H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPBOSDUAAGUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conrad-Limpach Cyclization with Nitro-Substituted Anilines

The Conrad-Limpach reaction, a classical method for quinolinone synthesis, involves cyclocondensation of β-keto esters with anilines under acidic conditions. For 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, this approach necessitates 3-nitro-5-(trifluoromethyl)aniline (A1 ) as the starting material. Reaction with ethyl acetoacetate in polyphosphoric acid at 120–140°C yields the quinolinone via intermediate enamine formation and subsequent cyclodehydration.

$$
\textbf{A1} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{PPA, 130°C}} \textbf{Q1} \ (\text{8-nitro-6-CF}_3-4(1H)-\text{quinolinone})
$$

Key challenges include the limited commercial availability of A1 and competing side reactions due to the electron-withdrawing nitro and trifluoromethyl groups, which reduce the nucleophilicity of the aniline. Yields typically range from 35–45%, with purification requiring column chromatography to remove regioisomeric byproducts.

Skraup Synthesis with Directed Nitration

The Skraup reaction, employing glycerol, sulfuric acid, and an oxidizing agent, traditionally constructs quinoline rings from anilines. Adaptation for 8-nitro-6-CF3-4(1H)-quinolinone involves two stages:

  • Quinoline Formation : 5-(Trifluoromethyl)-2-nitroaniline (A2 ) undergoes Skraup cyclization with glycerol and conc. H2SO4 at 180°C, yielding 6-CF3-8-nitroquinoline (Q2 ).
  • Oxidation to Quinolinone : Q2 is oxidized using KMnO4 in acidic medium (H2SO4/H2O) at 60°C, converting the 4-CH group to a ketone. This step achieves 65–70% conversion but risks over-oxidation of the nitro group, necessitating careful temperature control.

$$
\textbf{A2} \xrightarrow{\text{Skraup conditions}} \textbf{Q2} \xrightarrow{\text{KMnO}_4, \text{H}^+} \textbf{Q1}
$$

While scalable, this route suffers from harsh reaction conditions and moderate overall yields (25–35%) due to incomplete oxidation and side product formation during cyclization.

Modern Catalytic Strategies for Regioselective Synthesis

Copper-Catalyzed Annulation with Propargylic Imines

Recent advances leverage transition metal catalysis to enhance regiocontrol. A Cu(OTf)2-catalyzed annulation between 3-nitro-5-(trifluoromethyl)aniline (A1 ) and propargylic imines (B1 ) in acetonitrile at 120°C generates the quinolinone core in a single pot. The mechanism proceeds via enamine intermediate formation, followed by intramolecular Friedel-Crafts cyclization and dehydration (Scheme 1):

$$
\textbf{A1} + \textbf{B1} \xrightarrow{\text{Cu(OTf)}2 (5\%), \text{CH}3\text{CN}} \textbf{Q1} \quad (\text{Yield: 58–72\%})
$$

This method offers superior regioselectivity (>95%) compared to classical approaches, attributed to the directing effect of the Cu catalyst. Substrate scope studies show tolerance for electron-deficient aryl groups, making it ideal for nitro-CF3 systems.

Phase Transfer Catalysis in One-Pot Synthesis

Building on patented methodologies for related quinolinones, a one-pot protocol using phase transfer catalysts (PTC) optimizes the synthesis of Q1 :

  • Condensation : 4-Chloro-6-CF3-8-nitroquinoline (C1 ) reacts with 2-pyridylacetonitrile (D1 ) in toluene with K2CO3 and tetrabutylammonium bromide (TBAB) at 50°C, forming α-(2-pyridinyl)-6-CF3-8-nitroquinolineacetonitrile (E1 ).
  • In Situ Oxidation : Addition of H2O2 and acetic acid at 60°C epoxidizes and rearranges E1 to Q1 via a peracid intermediate.

$$
\textbf{C1} + \textbf{D1} \xrightarrow[\text{TBAB}]{\text{K}2\text{CO}3, \text{toluene}} \textbf{E1} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \textbf{Q1} \quad (\text{Yield: 68\%})
$$

This approach eliminates isolation of intermediates, reducing processing time and hazard risks associated with nitro compounds.

Nitration Strategies for Late-Stage Functionalization

Electrophilic Nitration of 6-CF3-4(1H)-Quinolinone

Direct nitration of 6-CF3-4(1H)-quinolinone (F1 ) using HNO3/H2SO4 at 0°C introduces the nitro group predominantly at position 8 (85% regioselectivity). The trifluoromethyl group’s meta-directing effect facilitates this outcome, though reaction conditions must be carefully controlled to avoid ring sulfonation:

$$
\textbf{F1} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 0°C} \textbf{Q1} \quad (\text{Yield: 50–55\%})
$$

Directed Ortho-Metalation-Nitration Sequences

For precursors lacking pre-installed nitro groups, directed metalation using LDA (lithium diisopropylamide) enables precise nitration. 6-CF3-4-methoxyquinoline (G1 ) undergoes deprotonation at C8 via LDA/THF at −78°C, followed by quenching with nitrobenzene sulfonate to afford G2 , which is hydrolyzed to Q1 :

$$
\textbf{G1} \xrightarrow{\text{LDA, THF}} \textbf{G2} \xrightarrow{\text{H}_3\text{O}^+} \textbf{Q1} \quad (\text{Yield: 62\%})
$$

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and functional group tolerance:

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Conrad-Limpach A1 PPA, 130°C 35–45 Direct cyclization Requires custom aniline synthesis
Skraup-Oxidation A2 H2SO4, KMnO4 25–35 Scalable Harsh conditions, over-oxidation
Cu-Catalyzed Annulation A1 , B1 Cu(OTf)2, 120°C 58–72 High regioselectivity Costly catalyst
Phase Transfer Catalysis C1 , D1 TBAB, H2O2/AcOH 68 One-pot, safe Limited substrate commercial availability
Late-Stage Nitration F1 HNO3/H2SO4, 0°C 50–55 Simple Risk of side reactions
Directed Metalation G1 LDA, nitrobenzene sulfonate 62 Precise regiocontrol Low-temperature sensitivity

Mechanistic Insights and Optimization Guidelines

Role of Trifluoromethyl in Nitro Group Orientation

The strong electron-withdrawing effect of the CF3 group deactivates the quinolinone ring, necessitating activating groups or catalysts for electrophilic nitration. Computational studies indicate that the CF3 group’s meta-directing nature favors nitration at C8 when the ring is activated by electron-donating substituents (e.g., methoxy in G1 ).

Oxidation State Management

Quinolinone synthesis often requires oxidation of dihydro intermediates. Using H2O2/AcOH minimizes over-oxidation risks compared to stronger oxidants like KMnO4, particularly in nitro-containing systems.

Chemical Reactions Analysis

Types of Reactions

8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 8-amino-6-(trifluoromethyl)-4(1H)-quinolinone.

    Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinones

Substituent Position and Electronic Effects

The biological and physicochemical properties of quinolinones are highly influenced by substituent positions and electronic characteristics. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties
8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone 8-NO₂, 6-CF₃ C₁₀H₅F₃N₂O₃ 258.15 Not reported Submicromolar antitrypanosomal activity ; electron-withdrawing NO₂ enhances stability
8-Chloro-6-(trifluoromethyl)-4(1H)-quinolinone 8-Cl, 6-CF₃ C₁₀H₅ClF₃NO 247.6 285–286 Irritant; chloro substituent increases lipophilicity
6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one 6-NO₂, 4-CF₃ C₁₀H₅F₃N₂O₃ 258.15 Not reported Similar molar mass but distinct substitution pattern; uncharacterized bioactivity
6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one 6-NH₂, 4-CF₃ C₁₀H₇F₃N₂O 228.17 Not reported Electron-donating NH₂ may enhance solubility; intermediate in drug synthesis
Key Observations :
  • Nitro vs.
  • Trifluoromethyl at Position 6: This group increases lipophilicity (logP), improving membrane permeability compared to non-fluorinated analogues .
  • Amino vs. Nitro at Position 6: The amino group in 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one is electron-donating, which could reduce oxidative stability but improve solubility .

Physicochemical and Spectral Properties

  • logP and Solubility: The trifluoromethyl group increases logP, but the nitro group may counterbalance this by reducing solubility. 6-Amino analogues (e.g., 6-amino-4-CF₃-quinolinone) are more hydrophilic .
  • 13C NMR Data: The trifluoromethyl carbon in the target compound resonates at δ 123.9 ppm (q, J = 271.6 Hz), distinct from fluoro- or amino-substituted analogues .

Biological Activity

8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C10H5F3N2O2
  • Molecular Weight : 248.15 g/mol

The presence of the nitro group and trifluoromethyl group in its structure contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, quinoline derivatives have shown efficacy against various bacterial strains, including multidrug-resistant (MDR) pathogens. A notable study reported that certain derivatives displayed minimum inhibitory concentrations (MIC) that suggest potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundBacterial StrainMIC (μg/mL)Reference
HD6S. aureus0.5
HD6P. aeruginosa0.375
This compoundE. coliTBD

Anti-inflammatory Activity

Compounds with similar structures have also been associated with anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.
  • Binding Interactions : It likely interacts with biomolecules such as proteins and nucleic acids, altering their functions.
  • Cell Signaling Modulation : The compound could affect cell signaling pathways, leading to changes in gene expression related to inflammation and immune responses .

Study on Antimicrobial Efficacy

A recent investigation focused on the synthesis and evaluation of quinoline derivatives, including this compound, for their antimicrobial properties. The study highlighted the compound's ability to synergize with existing antibiotics, enhancing their efficacy against resistant strains .

Safety Profile Assessment

In evaluating the safety profile, hemolytic activity assays indicated that while exhibiting potent antimicrobial effects, the compound maintained a favorable toxicity level on human red blood cells. This suggests potential for therapeutic applications without significant adverse effects .

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